molecular formula C28H38O19 B562827 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose CAS No. 20880-65-3

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose

Cat. No.: B562827
CAS No.: 20880-65-3
M. Wt: 678.593
InChI Key: WOTQVEKSRLZRSX-VHPQPXNJSA-N
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Description

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate derivative that has garnered significant interest in scientific research due to its intricate structure and diverse applications. This compound is a key component in the biosynthesis of complex carbohydrates and glycoconjugates, playing a crucial role in cell-cell recognition, signal transduction, and adhesion processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose typically involves the acetylation of 4-O-|A-Galactopyranosyl-D-mannopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the complete acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, chromium trioxide, and sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound .

Major Products Formed

The major products formed from these reactions include acetylated derivatives, carboxylic acids, alcohols, and substituted compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific molecular targets and pathways. The compound binds to carbohydrate-binding proteins, facilitating cell-cell recognition and signal transduction. It also participates in the biosynthesis of glycoconjugates, which are essential for various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-D-mannopyranose is unique due to its fully acetylated structure, which enhances its stability and reactivity compared to its non-acetylated counterparts. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

[(2R,3R,4S,5S)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,26-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTQVEKSRLZRSX-VHPQPXNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747847
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20880-65-3
Record name 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-mannopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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